molecular formula C11H10BrNO2 B1416971 Methyl 6-bromo-2-cyano-3-methylphenylacetate CAS No. 1807020-54-7

Methyl 6-bromo-2-cyano-3-methylphenylacetate

Cat. No. B1416971
CAS RN: 1807020-54-7
M. Wt: 268.11 g/mol
InChI Key: ZVVQEZXXCHYKSG-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-2-cyano-3-methylphenylacetate” is likely an organic compound containing a phenyl ring substituted with a bromo group at the 6th position, a cyano group at the 2nd position, and a methyl group at the 3rd position. The phenyl ring is also likely attached to an acetate group via a methyl linker .


Synthesis Analysis

While the exact synthesis pathway for this compound is not available, it might involve bromination, cyanation, and esterification reactions on a suitable phenyl precursor. The bromination and cyanation would introduce the bromo and cyano groups respectively, and the esterification would introduce the acetate group .


Molecular Structure Analysis

The compound likely has a planar phenyl ring as the core structure, with the bromo, cyano, methyl, and acetate groups causing variations in electron density and polarity across the molecule .


Chemical Reactions Analysis

The compound might undergo various reactions typical of its functional groups. For example, the bromo group might participate in nucleophilic substitution reactions, the cyano group might undergo transformations to carboxylic acids or amides, and the ester could be hydrolyzed under acidic or basic conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar cyano and acetate groups might increase its solubility in polar solvents, while the bromo and methyl groups might increase its solubility in non-polar solvents .

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its application. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “Methyl 6-bromo-2-cyano-3-methylphenylacetate” would require appropriate safety measures. It’s important to use personal protective equipment and work in a well-ventilated area to minimize exposure .

properties

IUPAC Name

methyl 2-(6-bromo-2-cyano-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-4-10(12)8(9(7)6-13)5-11(14)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVQEZXXCHYKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-cyano-3-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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